molecular formula C12H26Cl2N2 B1392393 1-(4-Piperidinylmethyl)azepane dihydrochloride CAS No. 1211466-39-5

1-(4-Piperidinylmethyl)azepane dihydrochloride

Cat. No. B1392393
CAS RN: 1211466-39-5
M. Wt: 269.25 g/mol
InChI Key: WGPRTWFHYCDEFH-UHFFFAOYSA-N
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Description

1-(4-Piperidinylmethyl)azepane dihydrochloride, also known as PMA, is a heterocyclic organic compound with the molecular formula C13H26N2. It has a molecular weight of 269.25 g/mol. The CAS Number for this compound is 871112-73-1 .


Molecular Structure Analysis

The molecular structure of this compound consists of 12 carbon atoms, 26 hydrogen atoms, 2 nitrogen atoms, and 2 chlorine atoms . The average mass of the molecule is 269.254 Da, and the monoisotopic mass is 268.147308 Da .

Scientific Research Applications

  • Glycosidase Inhibition and Potential in Treating Gaucher's Disease

    • A study explored the properties of seven-membered azasugars, a family to which 1-(4-Piperidinylmethyl)azepane dihydrochloride belongs. These compounds have shown potent inhibition of almond β-glucosidase and L-fucosidase. Additionally, N-butylation of these azasugars yielded derivatives with activity against glucosylceramide transferase, which is related to Gaucher's disease (Li et al., 2008).
  • Histamine H3 Receptor Ligands

    • Research on biphenyloxy-alkyl derivatives of piperidine and azepane, including this compound, showed high affinity for the human histamine H3 receptor. These compounds were evaluated for their binding properties, demonstrating significant potential for therapeutic applications (Łażewska et al., 2017).
  • Synthesis of Functionalized Piperidines and Azepanes

    • A study on the synthesis of α-arylated and alkenylated piperidine and azepane derivatives, related to this compound, was conducted. These derivatives have applications in creating other functionalized piperidines and azepanes, crucial in medicinal chemistry (Bassler et al., 2015).
  • Enantioselective Synthesis and Drug Discovery

    • Research focused on enantioselective synthesis of cyclic amino acids and alkaloid derivatives using compounds including this compound. These cyclic amino acids have applications in drug discovery, notably in the synthesis of natural alkaloid dihydropinidine and the NMDA antagonist Selfotel (Kano et al., 2010).
  • Development of Novel GlyT1 Inhibitors

    • A novel series of GlyT1 inhibitors, including derivatives of this compound, were developed. These compounds displayed significant potency in inhibiting GlyT1, with favorable brain-plasma ratios, indicating potential for treating central nervous system disorders (Varnes et al., 2010).
  • Pharmaceutical Significance in Drug Discovery

    • Azepane-based compounds, including this compound, have shown a variety of pharmacological properties. These derivatives possess structural diversity useful in the discovery of new therapeutic agents. Over 20 azepane-based drugs have been FDA-approved for various diseases (Zha et al., 2019).

Safety and Hazards

1-(4-Piperidinylmethyl)azepane dihydrochloride is classified as an irritant . As with all chemicals, it should be handled with appropriate safety precautions to prevent direct contact, inhalation, or ingestion. Always refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

properties

IUPAC Name

1-(piperidin-4-ylmethyl)azepane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2.2ClH/c1-2-4-10-14(9-3-1)11-12-5-7-13-8-6-12;;/h12-13H,1-11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGPRTWFHYCDEFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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